2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound is a pyrimidin-4-one derivative featuring a thioether linkage and an acetamide group substituted with a 5-methylisoxazol-3-yl moiety. Its synthesis involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-(5-methylisoxazol-3-yl)-2-chloroacetamide under basic conditions, as described in analogous methods for related thiopyrimidine derivatives . Key structural attributes include:
- A thioether bridge (-S-) connecting the pyrimidinone ring to the acetamide side chain, enhancing metabolic stability compared to oxygen analogs.
- A 5-methylisoxazole substituent on the acetamide nitrogen, contributing to steric and electronic modulation.
Properties
IUPAC Name |
2-[6-amino-1-(3,4-dimethylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10-4-5-13(6-11(10)2)23-14(19)8-16(24)21-18(23)27-9-17(25)20-15-7-12(3)26-22-15/h4-8H,9,19H2,1-3H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGISSSLVFTFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NOC(=C3)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dihydropyrimidine core : This moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Thioether linkage : The presence of sulfur enhances the compound's reactivity and biological interactions.
- Isoxazole ring : This heterocyclic structure contributes to the compound's pharmacological profile.
Molecular Formula
- C : 16
- H : 20
- N : 6
- O : 2
- S : 1
Molecular Weight
- Molecular Weight : 348.42 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with a dihydropyrimidine structure have shown significant activity against various cancer cell lines. A derivative with structural similarities exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating promising anticancer activity .
Antimicrobial Activity
The compound's thioether group may contribute to its antimicrobial effects. Research has demonstrated that thiosemicarbazide derivatives exhibit notable antibacterial properties. For example, certain derivatives showed effective inhibition against pathogenic bacteria, suggesting a potential application in treating bacterial infections .
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit key metabolic enzymes. Notably, some pyrimidine derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Antidiabetic Effects
In vivo studies on related pyrimidine derivatives have indicated antidiabetic properties. These compounds were tested in rat models and compared with metformin, a standard antidiabetic drug, showing significant glucose-lowering effects .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of pyrimidine derivatives found that modifications to the dihydropyrimidine core significantly influenced cytotoxicity against various cancer cell lines. The structure-function relationship highlighted the importance of substituents on the aromatic rings for enhancing activity .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing thiosemicarbazide derivatives and evaluating their antimicrobial activity. The results indicated that specific modifications led to enhanced potency against Gram-positive and Gram-negative bacteria, underscoring the potential of sulfur-containing compounds in drug development .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound shares a structural framework with several N-substituted 2-(pyrimidin-2-ylthio)acetamides synthesized for bioactivity studies. Below is a detailed comparison with three derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
- Substituent Diversity: The N-aryl/heteroaryl group varies significantly across analogs. For instance, compound 5.6 incorporates electron-withdrawing chlorine atoms, while 5.15 includes a phenoxy group, enhancing lipophilicity.
- Synthetic Yields: Higher yields (e.g., 80% for 5.6) correlate with electron-deficient aryl groups, which may facilitate nucleophilic substitution during alkylation .
Physicochemical Properties
- Melting Points : Derivatives with bulky or polar substituents (e.g., 5.15: 224–226°C) exhibit higher melting points due to enhanced intermolecular interactions. The dichlorophenyl analog (5.6) shows the highest melting point (230–232°C), likely due to halogen-mediated crystal packing .
- NMR Profiles: Comparative $^1$H NMR data (e.g., δ 12.50 ppm for NH-3 in 5.6 and 5.12) confirm conserved chemical environments in the pyrimidinone core. Shifts in the acetamide region (δ 10.01–10.10 ppm) reflect electronic effects from substituents .
Functional Group Impact
- Thioether Linkage : The -S- bridge in all analogs improves oxidative stability compared to oxygen counterparts, as evidenced by consistent NMR signals for SCH₂ protons (δ ~4.08–4.12 ppm) .
- Aromatic Substitutents: Electron-withdrawing groups (e.g., Cl in 5.6) may enhance electrophilic reactivity, while electron-donating groups (e.g., phenoxy in 5.15) could modulate binding affinity in biological targets.
Research Findings and Trends
- Synthetic Flexibility : The core structure allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Lumping Strategy Relevance: Compounds with similar pyrimidinone cores and variable N-substituents can be grouped for predictive modeling of physicochemical properties, aligning with lumping strategies for organic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
